6-Bromovanillin: A Technical Guide for Researchers
6-Bromovanillin: A Technical Guide for Researchers
CAS Number: 60632-40-8 Molecular Formula: C₈H₇BrO₃ Molecular Weight: 231.04 g/mol
This technical guide provides an in-depth overview of 6-Bromovanillin, a brominated derivative of vanillin (B372448), for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, synthesis, safety information, and details its biological activities, including its potential as an anticancer agent.
Physicochemical Properties and Data
6-Bromovanillin is a white to off-white crystalline solid.[1] Key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 60632-40-8 | [1][2][3][4] |
| Molecular Formula | C₈H₇BrO₃ | [1][2][3][4] |
| Molecular Weight | 231.04 g/mol | [2] |
| Melting Point | 178 °C | ChemicalBook |
| Boiling Point | 326.2±37.0 °C (Predicted) | ChemicalBook |
| Density | 1.653±0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 6.83±0.23 (Predicted) | [1] |
| Solubility | Chloroform, DCM, Ethyl Acetate (B1210297) | ChemicalBook |
Synthesis of 6-Bromovanillin
A common method for the synthesis of 6-Bromovanillin involves the bromination of vanillin acetate. The following protocol is adapted from cited literature.
Experimental Protocol: Synthesis from Vanillin Acetate
-
Reaction Setup: To a solution of potassium bromide (10.3 g) in water (120 mL), add 4-formyl-2-methoxyphenyl (B587787) acetate (vanillin acetate, 5.00 g) and bromine (1.42 mL).
-
Bromination: Stir the mixture at room temperature for 8 hours.
-
Isolation of Intermediate: Collect the resulting precipitate by filtration and wash it with water.
-
Hydrolysis: Add 6N hydrochloric acid (120 mL) to the solid and stir the mixture at 90 °C for 16 hours.
-
Work-up: Collect the precipitate by filtration and wash it with a saturated aqueous solution of sodium bicarbonate and then with water.
-
Purification: Dissolve the solid in ethyl acetate and filter the solution through silica (B1680970) gel. The resulting product can be further recrystallized from an ethyl acetate/n-heptane mixture to yield 6-Bromovanillin as a light yellow solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 6-Bromovanillin from vanillin acetate.
Biological Activity and Applications
6-Bromovanillin has demonstrated notable biological activities, particularly in the context of cancer research. It is also utilized as a precursor in the synthesis of other pharmaceutically active compounds, such as Carbidopa, an inhibitor of aromatic amino acid decarboxylase.
Anticancer Activity in Jurkat Leukemia Cells
Research has shown that 6-Bromovanillin, referred to as bromovanin in the study, can induce apoptosis (programmed cell death) and cause G2/M phase cell cycle arrest in human Jurkat leukemia cells.[2] This activity is linked to its ability to induce DNA double-strand breaks.[2]
The anticancer effects of 6-Bromovanillin in Jurkat cells are associated with the inactivation of the Akt signaling pathway.[2] This occurs through the cleavage of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), which subsequently leads to a decrease in the phosphorylation of Akt at Ser473.[2] The downstream substrate of Akt, GSK3β, also shows reduced phosphorylation, confirming the pathway's inactivation.[2]
6-Bromovanillin Induced Signaling Pathway in Jurkat Cells
Caption: Signaling pathway of 6-Bromovanillin in Jurkat cells.
Experimental Protocols for Biological Assays
The following are representative protocols for assessing the biological activities of 6-Bromovanillin.
This protocol is a general method for analyzing cell cycle distribution.
-
Cell Culture and Treatment: Culture Jurkat cells in an appropriate medium. Treat the cells with varying concentrations of 6-Bromovanillin for desired time periods.
-
Cell Harvesting and Fixation: Harvest the cells by centrifugation. Wash the cell pellet with phosphate-buffered saline (PBS) and fix the cells in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent cell clumping.
-
Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A. Incubate in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This is a general protocol for screening antimicrobial activity.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Plate Preparation: Spread the microbial inoculum evenly onto the surface of an agar (B569324) plate.
-
Disk Application: Aseptically apply sterile filter paper discs impregnated with known concentrations of 6-Bromovanillin onto the agar surface.
-
Incubation: Incubate the plates under conditions suitable for the growth of the test microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone corresponds to the antimicrobial activity.
This is a common method for evaluating the free radical scavenging activity of a compound.
-
Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also, prepare various concentrations of 6-Bromovanillin in a suitable solvent.
-
Reaction Mixture: In a microplate or cuvette, mix the 6-Bromovanillin solution with the DPPH solution.
-
Incubation: Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
Safety and Handling
6-Bromovanillin is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, and a lab coat, and working in a well-ventilated area or fume hood. Avoid generating dust. In case of contact with eyes or skin, rinse immediately with plenty of water.
Conclusion
6-Bromovanillin is a versatile compound with established applications in chemical synthesis and significant potential in drug development, particularly in oncology. Its ability to induce apoptosis and cell cycle arrest in cancer cells through the modulation of the Akt signaling pathway makes it a compound of interest for further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted biological activities of this compound.
References
- 1. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanillin derivative 6-bromine-5-hydroxy-4-methoxybenzaldehyde-elicited apoptosis and G2/M arrest of Jurkat cells proceeds concurrently with DNA-PKcs cleavage and Akt inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Vanillin, 6-bromo- | C8H7BrO3 | CID 43376 - PubChem [pubchem.ncbi.nlm.nih.gov]
